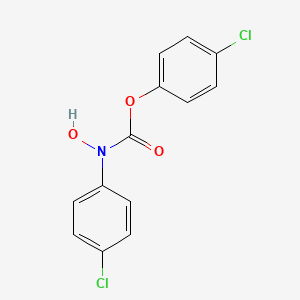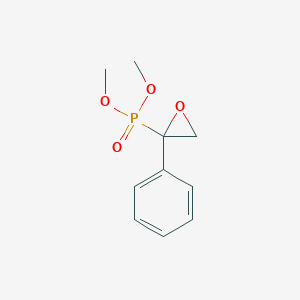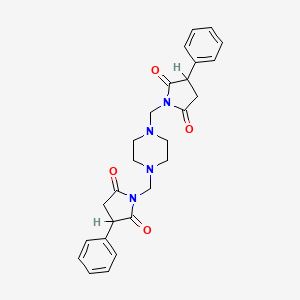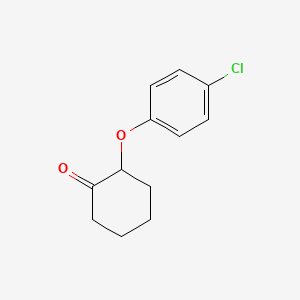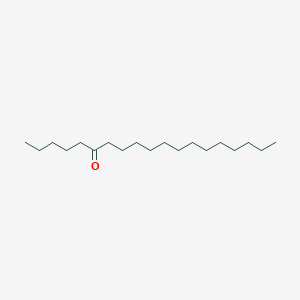![molecular formula C6H13NO3 B14706686 2-Methyl-2-[(methylcarbamoyl)peroxy]propane CAS No. 20550-68-9](/img/structure/B14706686.png)
2-Methyl-2-[(methylcarbamoyl)peroxy]propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-[(methylcarbamoyl)peroxy]propane is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a peroxy group, which makes it highly reactive and useful in various chemical processes.
准备方法
The synthesis of 2-Methyl-2-[(methylcarbamoyl)peroxy]propane typically involves the reaction of 2-methylpropane with methyl isocyanate and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy group. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
化学反应分析
2-Methyl-2-[(methylcarbamoyl)peroxy]propane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group in the compound makes it a strong oxidizing agent. It can oxidize various organic substrates, leading to the formation of alcohols, ketones, and carboxylic acids.
Reduction: Under specific conditions, the compound can be reduced to form 2-methyl-2-(methylcarbamoyl)propane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxy group is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substrates involved.
科学研究应用
2-Methyl-2-[(methylcarbamoyl)peroxy]propane has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of alcohols and ketones from alkenes and alkynes.
Biology: The compound is used in biochemical studies to investigate the effects of oxidative stress on biological systems.
Industry: The compound is used in the production of polymers and other industrial chemicals, where its reactivity is harnessed to initiate polymerization reactions.
作用机制
The mechanism of action of 2-Methyl-2-[(methylcarbamoyl)peroxy]propane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
2-Methyl-2-[(methylcarbamoyl)peroxy]propane can be compared with other peroxy compounds, such as:
Methyl peroxy radical (CH3O2): Similar in its oxidizing properties but differs in its molecular structure and reactivity.
Acetyl peroxy radical (CH3C(O)O2): Another peroxy compound with distinct reactivity and applications.
2-Methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime: Shares some structural similarities but has different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of a peroxy group with a methylcarbamoyl moiety, which imparts distinct reactivity and applications in various fields.
属性
CAS 编号 |
20550-68-9 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC 名称 |
tert-butyl N-methylcarbamoperoxoate |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-9-5(8)7-4/h1-4H3,(H,7,8) |
InChI 键 |
ASICVHCFYHTBIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OOC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


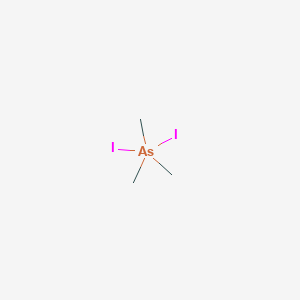
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
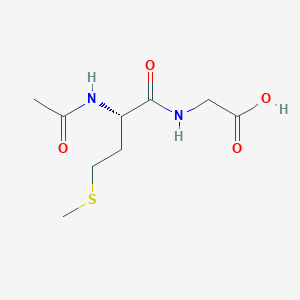
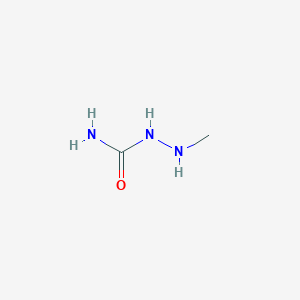
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
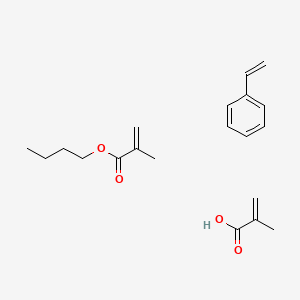
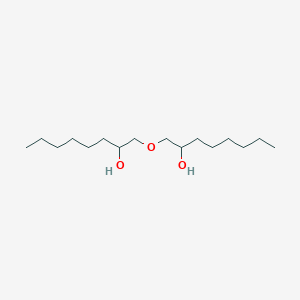
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
